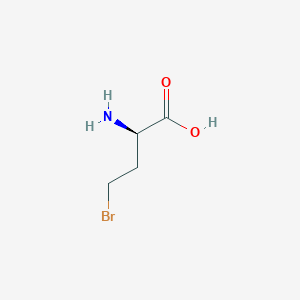

(R)-2-Amino-4-bromobutanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-4-bromobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-bromobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNKFDVIZBWDF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363751 | |

| Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205524-62-5 | |

| Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-4-bromobutanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (R)-2-Amino-4-bromobutanoic acid, a chiral amino acid derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. This document consolidates key data into structured tables, outlines detailed experimental protocols, and visualizes relevant chemical pathways.

Core Chemical Properties

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid characterized by a bromine atom on the C4 position of the butanoic acid backbone. It is a versatile chiral building block in organic synthesis. The majority of commercially available and studied forms of this compound are its hydrobromide salt, (R)-2-Amino-4-bromobutanoic acid hydrobromide.

Physicochemical Data

The following tables summarize the key physical and chemical properties of (R)-2-Amino-4-bromobutanoic acid and its hydrobromide salt. Data for the corresponding (S)-enantiomer and racemic mixture are included for comparison where specific data for the (R)-enantiomer is not available.

Table 1: General Properties of 2-Amino-4-bromobutanoic Acid Forms

| Property | (R)-2-Amino-4-bromobutanoic acid | (R)-2-Amino-4-bromobutanoic acid HBr | (S)-(+)-2-Amino-4-bromobutanoic acid HBr | Racemic 2-Amino-4-bromobutanoic acid |

| Molecular Formula | C₄H₈BrNO₂[1][2] | C₄H₉Br₂NO₂[3][4] | C₄H₉Br₂NO₂ | C₄H₈BrNO₂ |

| Molecular Weight | 182.02 g/mol [1][2] | 262.93 g/mol [3][4][5] | 262.93 g/mol | 182.02 g/mol |

| CAS Number | 205524-62-5 | 177472-34-3[3][4] | 15159-65-6[6] | 10364-50-8[1][2] |

| Appearance | White crystalline powder (expected) | White crystalline powder (expected) | White crystalline powder[6] | Solid |

Table 2: Physical and Chemical Constants

| Property | (R)-2-Amino-4-bromobutanoic acid | (R)-2-Amino-4-bromobutanoic acid HBr | (S)-(+)-2-Amino-4-bromobutanoic acid HBr | Racemic 2-Amino-4-bromobutanoic acid |

| Melting Point | 214-216 °C (for racemic)[1] | Not available | 189 °C (decomposes)[7] | 164 °C (for HBr salt)[8] |

| Boiling Point | 294.5 ± 35.0 °C (Predicted)[1] | Not available | Not available | Not available |

| pKa | 2.13 ± 0.10 (Predicted)[1] | Not available | Not available | Not available |

| Optical Activity | Not available | Not available | [α]20/D +16° (c=1 in methanol) | Not applicable |

| Solubility | Soluble in water (expected) | Soluble in water, methanol.[6] | Soluble in water, methanol.[6] | Soluble in water (expected) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-2-Amino-4-bromobutanoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the expected ¹H NMR chemical shifts for 2-amino-4-bromobutanoic acid hydrobromide. The provided data is for the (S)-enantiomer but is expected to be identical for the (R)-enantiomer.

Table 3: ¹H NMR Spectral Data for 2-Amino-4-bromobutanoic acid HBr (in DMSO-d₆)

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH(NH₃⁺)- | ~4.2-4.4[3] | Triplet (t) |

| -CH₂Br | ~3.5-3.7[3] | Triplet (t) |

| -CH₂-CH₂Br | ~2.4-2.6[3] | Multiplet (m) |

| -NH₃⁺ | ~8.45[9] | Broad singlet |

| -COOH | Not specified | Broad singlet |

A ¹³C NMR spectrum for L(+)-2-Amino-4-bromobutyric acid hydrobromide is also available, providing further structural confirmation.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-bromobutanoic acid hydrobromide is expected to show characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for Functional Group Analysis [3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1730 |

| Ammonium (N-H) | Stretching | 2800-3200 |

| Alkyl Halide (C-Br) | Stretching | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-amino-4-bromobutanoic acid, the molecular ion peak would be observed at m/z 181 (for the free acid).[9] The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M+ and M+2 peaks of nearly equal intensity.[3] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[11]

Experimental Protocols

Enantioselective Synthesis of (R)-2-Amino-4-bromobutanoic acid hydrobromide

A common method for the enantioselective synthesis of (R)-2-Amino-4-bromobutanoic acid hydrobromide involves the bromination of a chiral precursor such as D-homoserine.

Protocol: Synthesis from D-Homoserine

This protocol is based on established methods for the synthesis of the (S)-enantiomer from L-homoserine and is adapted for the (R)-enantiomer.[6]

-

Materials:

-

D-Homoserine

-

33% Hydrogen bromide in acetic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

-

Drying tube (e.g., with calcium chloride)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column (if further purification is needed)

-

-

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a drying tube, add D-homoserine (1 equivalent).

-

Add a 33% solution of hydrogen bromide in acetic acid (e.g., 10-15 mL per gram of D-homoserine).

-

Heat the reaction mixture in an oil bath at approximately 75°C for 6 hours, with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acid.

-

Extract the crude product with ethyl acetate (3 x volume of the initial reaction mixture).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-2-Amino-4-bromobutanoic acid hydrobromide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

-

-

Expected Outcome: The final product should be a white crystalline powder. The yield and purity should be assessed by standard analytical techniques (NMR, MS, and chiral HPLC).

Role in Synthesis and Signaling Pathways

(R)-2-Amino-4-bromobutanoic acid is a valuable intermediate in the synthesis of more complex molecules, most notably S-adenosyl-L-methionine (SAM).

Synthesis of S-adenosyl-L-methionine (SAM)

(R)-2-Amino-4-bromobutanoic acid can serve as a precursor for the synthesis of D-methionine, which can then be used to produce the unnatural D-S-adenosyl-methionine. The natural and biologically active form, S-adenosyl-L-methionine, is synthesized from L-methionine. The following diagram illustrates the synthetic pathway from L-methionine, for which (S)-2-Amino-4-bromobutanoic acid is a key intermediate.

Caption: Synthetic pathway to S-adenosyl-L-methionine (SAM).

Involvement in Signaling Pathways

S-adenosyl-L-methionine (SAM) is a universal methyl group donor and is involved in numerous cellular processes and signaling pathways. The availability of methionine, and consequently SAM, is sensed by the mTOR pathway, a central regulator of cell growth and metabolism. A protein called SAMTOR has been identified as a sensor for SAM in the mTOR pathway.[10] Therefore, as a precursor to SAM, (R)-2-Amino-4-bromobutanoic acid has an indirect link to these fundamental signaling cascades.

The diagram below illustrates the role of SAM in the mTOR signaling pathway.

Caption: Role of SAM in the mTOR signaling pathway.

Safety and Handling

(R)-2-Amino-4-bromobutanoic acid and its salts should be handled with care in a laboratory setting. The hydrobromide salt of the (S)-enantiomer is classified as a warning, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(R)-2-Amino-4-bromobutanoic acid is a valuable chiral building block with well-defined chemical properties. Its primary utility lies in its role as a synthetic intermediate for complex molecules, including analogs of the crucial biological methyl donor S-adenosyl-L-methionine. This guide provides essential data and protocols to support its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. Further research into its direct biological activities and applications may reveal new opportunities for this versatile compound.

References

- 1. 2-AMINO-4-BROMOBUTANOIC ACID CAS#: 10364-50-8 [amp.chemicalbook.com]

- 2. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 4. (R)-2-Amino-4-bromobutanoic acid-HBr | C4H9Br2NO2 | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromobutanoic acid hydrobromide | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 1H NMR [m.chemicalbook.com]

- 10. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 13C NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed summary of the key physicochemical properties of (R)-2-Amino-4-bromobutanoic acid, a halogenated amino acid derivative of interest in synthetic chemistry and drug discovery. The data presented herein is essential for reaction planning, analytical method development, and molecular characterization. This document also clarifies the distinction between the free amino acid and its commonly available hydrobromide salt.

Physicochemical Data Summary

(R)-2-Amino-4-bromobutanoic acid is often handled and supplied as a hydrobromide (HBr) salt to improve its stability and shelf-life. It is crucial to distinguish between the free base and the salt form, as their molecular weights and formulas differ significantly. The following table summarizes the key quantitative data for both forms.

| Property | (R)-2-Amino-4-bromobutanoic Acid (Free Base) | (R)-2-Amino-4-bromobutanoic Acid Hydrobromide (HBr Salt) |

| Molecular Formula | C₄H₈BrNO₂[1] | C₄H₉Br₂NO₂[2][3][4][5] |

| Molecular Weight | 182.02 g/mol [1] | 262.93 g/mol [2][3][4][5][6] |

| Exact Mass | 180.97384 Da[1] | 262.89795 Da[2][3] |

| Monoisotopic Mass | 180.97384 Da[1] | 260.90000 Da[2][3] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property critical for stoichiometric calculations in synthesis and for confirming molecular identity.

Experimental Protocol: Mass Spectrometry Mass spectrometry is the primary experimental technique used to determine the mass of a molecule.

-

Sample Ionization: The analyte, (R)-2-Amino-4-bromobutanoic acid, is first ionized using a suitable method such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for polar molecules like amino acids.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak corresponding to the molecular ion ([M+H]⁺ for positive mode ESI) is identified. For (R)-2-Amino-4-bromobutanoic acid (C₄H₈BrNO₂), this would appear around m/z 182.0. The presence of a bromine atom results in a characteristic isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity separated by approximately 2 Da, which further confirms the compound's identity.[6]

Computational Protocol: Calculation from Formula The molecular weight is also calculated computationally from the chemical formula by summing the atomic weights of the constituent atoms.

-

Identify Chemical Formula: The formula for the free base is determined to be C₄H₈BrNO₂.[1]

-

Sum Atomic Weights: The calculation is as follows:

-

Carbon (C): 4 × 12.011 u

-

Hydrogen (H): 8 × 1.008 u

-

Bromine (Br): 1 × 79.904 u

-

Nitrogen (N): 1 × 14.007 u

-

Oxygen (O): 2 × 15.999 u

-

Total (Molecular Weight): ~182.02 g/mol

-

Visualization of Molecular Composition

The following diagram illustrates the relationship between the elemental composition of (R)-2-Amino-4-bromobutanoic acid (free base) and its total molecular weight.

References

- 1. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Amino-4-bromobutanoic acid-HBr | C4H9Br2NO2 | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-bromobutanoic acid hydrobromide | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Amino-4-bromobutanoic acid hydrobromide - Amino Acide Derivatives - Crysdot [crysdotllc.com]

- 6. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

A Technical Guide to (R)-2-Amino-4-bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine substituent and a versatile amino acid scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This technical guide provides an in-depth overview of (R)-2-Amino-4-bromobutanoic acid, including its chemical identity, physical properties, synthesis, analytical methods for enantiomeric purity determination, and its applications, particularly in the context of peptide synthesis and as a precursor to important biological molecules.

Chemical Identity and Properties

(R)-2-Amino-4-bromobutanoic acid is most commonly handled and commercially available as its hydrobromide salt to improve stability and ease of handling.

Table 1: Chemical Identifiers for 2-Amino-4-bromobutanoic Acid and Its Stereoisomers

| Compound Name | CAS Number | PubChem CID |

| (R)-2-Amino-4-bromobutanoic acid Hydrobromide | 177472-34-3 | 71308127 |

| (R)-2-Amino-4-bromobutanoic acid | Not explicitly assigned | 1512650 |

| (S)-2-Amino-4-bromobutanoic acid Hydrobromide | 15159-65-6 | 2733672 |

| 2-Amino-4-bromobutanoic acid (Racemic) | 10364-50-8 | 4674578 |

| 2-Amino-4-bromobutanoic acid Hydrobromide (Racemic) | 76338-90-4 | 13877992 |

Table 2: Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

| Property | Value |

| Molecular Formula | C₄H₉Br₂NO₂ |

| Molecular Weight | 262.93 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 189 °C (decomposes) |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) for the (S)-enantiomer |

Synthesis of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

The synthesis of enantiomerically pure (R)-2-Amino-4-bromobutanoic acid hydrobromide can be achieved through various strategies, often starting from a chiral precursor. A common approach involves the ring-opening of a suitable lactone or the modification of a readily available chiral amino acid.

Experimental Protocol: Synthesis from (R)-2-Aminobutyrolactone Hydrobromide

This method involves the acid-mediated ring-opening of (R)-2-aminobutyrolactone hydrobromide with hydrogen bromide.

Materials:

-

(R)-2-Aminobutyrolactone hydrobromide

-

Glacial acetic acid

-

Hydrogen bromide gas

-

Anhydrous diethyl ether

Procedure:

-

Suspend (R)-2-aminobutyrolactone hydrobromide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a gas inlet, a magnetic stirrer, and a drying tube.

-

Bubble hydrogen bromide gas vigorously through the suspension at ambient temperature with stirring.

-

Continue the HBr bubbling for approximately 3-4 hours, by which time the starting material should have completely dissolved.

-

Stir the resulting solution at ambient temperature overnight.

-

Concentrate the reaction mixture to dryness under reduced pressure to yield the crude (R)-2-Amino-4-bromobutanoic acid hydrobromide.

-

Triturate the crude product with anhydrous diethyl ether to afford the purified product as a white solid.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Figure 1. Synthetic workflow for the preparation of (R)-2-Amino-4-bromobutanoic acid hydrobromide.

Chiral Analysis

Ensuring the enantiomeric purity of (R)-2-Amino-4-bromobutanoic acid is critical for its application in pharmaceuticals and other stereospecific syntheses. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the separation of the enantiomers of 2-Amino-4-bromobutanoic acid. Method optimization is often necessary for baseline separation.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are recommended.[2]

Mobile Phase:

-

A typical mobile phase for polysaccharide-based columns under normal phase conditions consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

-

For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be employed, including reversed-phase, polar organic, and polar ionic modes.[3]

Procedure:

-

Prepare a standard solution of the racemic 2-Amino-4-bromobutanoic acid hydrobromide and a sample solution of the (R)-enantiomer in the mobile phase or a compatible solvent.

-

Set the flow rate (typically 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the sample solution of the (R)-enantiomer to determine its enantiomeric excess (% ee).

-

The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 3: Illustrative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | ~8.5 min (illustrative) |

| Retention Time (R)-enantiomer | ~9.5 min (illustrative)[3] |

| Resolution (Rs) | > 2.0[3] |

Applications in Drug Development and Research

(R)-2-Amino-4-bromobutanoic acid and its enantiomer are valuable intermediates in the synthesis of various pharmaceutical agents and research compounds.

Peptide Synthesis

Non-proteinogenic amino acids like (R)-2-Amino-4-bromobutanoic acid are incorporated into peptides to introduce conformational constraints, enhance biological activity, and improve metabolic stability. The bromo-functionalized side chain can also serve as a handle for further chemical modifications post-synthesis.

The incorporation of (R)-2-Amino-4-bromobutanoic acid into a peptide sequence typically follows standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc protection strategies.

Figure 2. General workflow for the incorporation of (R)-2-Amino-4-bromobutanoic acid into a peptide using solid-phase peptide synthesis.

Precursor to S-Adenosyl-L-methionine (SAM) Analogs

The (S)-enantiomer, (S)-2-Amino-4-bromobutanoic acid, is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[4] SAM is a universal methyl group donor in numerous biological pathways, playing a critical role in the regulation of gene expression, protein function, and metabolism. The synthesis of SAM analogs allows for the study of methyltransferase enzymes and the development of potential therapeutic agents that modulate their activity.

Figure 3. The role of (S)-2-Amino-4-bromobutanoic acid as a precursor to S-Adenosyl-L-methionine and its central role in biological methylation.

Conclusion

(R)-2-Amino-4-bromobutanoic acid is a valuable and versatile chiral building block for chemical synthesis and drug discovery. Its straightforward preparation and the ability to precisely determine its enantiomeric purity make it a reliable component in the construction of complex molecules. The presence of the bromo substituent provides a reactive handle for further functionalization, enabling the creation of diverse molecular libraries for screening and optimization in drug development programs. Its application in modifying peptides and as a precursor to biologically significant molecules underscores its importance for researchers and scientists in the field.

References

Synthesis of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining enantiomerically pure (R)-2-Amino-4-bromobutanoic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on established methodologies, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these syntheses.

Core Synthetic Strategies

The enantioselective synthesis of (R)-2-Amino-4-bromobutanoic acid, often in its hydrobromide salt form, predominantly starts from readily available and chiral natural amino acids such as L-methionine or L-glutamic acid derivatives. An alternative route utilizing L-homoserine has also been reported. These approaches leverage the inherent chirality of the starting material to ensure the desired stereochemistry in the final product.

Synthesis from L-Methionine

A common and cost-effective method begins with L-methionine.[1] This multi-step process involves the initial formation of a sulfonium salt, followed by hydrolysis, cyclization to a lactone intermediate, and subsequent ring-opening with hydrobromic acid to yield the target compound.[1]

Synthesis from L-Homoserine

A more direct approach involves the reaction of L-homoserine with a solution of hydrogen bromide in acetic acid.[1] This method leverages the direct replacement of the hydroxyl group with a bromine atom.

Synthesis from N-Boc-L-Glutamic Acid 5-tert-butyl Ester

A plausible, though less detailed in the reviewed literature, synthetic pathway commences with the commercially available N-Boc-L-glutamic acid 5-tert-butyl ester.[2] This route would capitalize on the differential reactivity of the two ester groups to achieve the desired transformation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the key synthetic routes. It is important to note that a complete set of comparative data, such as overall yield and enantiomeric excess for every method, is not consistently reported in the literature.

| Starting Material | Key Steps | Reported Yield | Enantiomeric Excess (% ee) | Reference |

| L-Methionine | 1. Methylation & Hydrolysis 2. Cyclization to L-(+)-α-amino-γ-butyrolactone hydrochloride 3. Ring-opening with HBr | 69.0% (for cyclization step) | > 99% (inferred for similar amino acids)[2] | [1] |

| L-Homoserine | Direct bromination with HBr in Acetic Acid | Not explicitly stated | Not explicitly stated | [1] |

| N-Boc-L-glutamic acid 5-tert-butyl ester | Multi-step | Not explicitly stated | > 99% (for a single enantiomer sample of a similar compound) | [2] |

Experimental Protocols

Protocol 1: Synthesis from L-Methionine[1]

Step 1: Methylation and Hydrolysis of L-Methionine

-

In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, separate the methyl iodide phase.

-

To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

-

Set up a normal pressure distillation apparatus and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). This hydrolysis step should proceed for 6 hours. The resulting solution containing the hydrolyzed intermediate is used directly in the next step.

Step 2: Dehydration and Ring Closing to form L-(+)-α-amino-γ-butyrolactone hydrochloride

-

The aqueous solution from the previous step is concentrated.

-

The resulting solid is further processed to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.

-

A reported yield for this combined filtration and drying step is 31.8 g (69.0%).

Step 3: Bromo Ring Opening of L-(+)-α-amino-γ-butyrolactone hydrochloride

-

In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction to 70°C and maintain for 9 hours (pressure should remain below 0.5 MPa).

-

Stop heating and allow the mixture to cool to room temperature with continuous stirring.

-

Filter the resulting precipitate and wash the filter cake with diethyl ether.

-

Monitor the product for a single spot by TLC.

-

Dry the white solid powder under vacuum to a constant weight to obtain (R)-2-Amino-4-bromobutanoic acid hydrobromide. A yield of 17.3 g has been reported for this step.

Protocol 2: Synthesis from L-Homoserine[1]

-

In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

-

Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

-

Heat the reaction in an oil bath at 75°C for 6 hours.

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess acid and obtain the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a white crystalline powder.

Visualized Workflows

Caption: Synthetic pathway of (R)-2-Amino-4-bromobutanoic acid from L-Methionine.

Caption: Direct synthesis of (R)-2-Amino-4-bromobutanoic acid from L-Homoserine.

References

An In-depth Technical Guide to the Solubility of (R)-2-Amino-4-bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Amino-4-bromobutanoic acid. Due to the limited availability of public quantitative solubility data for this specific enantiomer, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. The presented data tables are illustrative and based on the general solubility of similar amino acids, offering a comparative framework for experimentally determined values.

Introduction

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that holds potential as a building block in the synthesis of novel pharmaceutical compounds and as a research tool in chemical biology. Understanding its solubility in different solvents is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability studies. This guide outlines a standardized methodology for solubility determination and provides a framework for presenting the resulting data.

Illustrative Solubility Data

The following table summarizes the expected, illustrative solubility of (R)-2-Amino-4-bromobutanoic acid in a range of common laboratory solvents. These values are not experimentally verified for this specific compound but are based on the known solubility of structurally related amino acids. Researchers are strongly encouraged to determine the precise solubility experimentally using the protocol provided in the subsequent section.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (g/L) at 25°C |

| Water | H₂O | 10.2 | Low to Moderate |

| Methanol | CH₃OH | 5.1 | Moderate to High |

| Ethanol | C₂H₅OH | 4.3 | Moderate |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High |

| Acetone | C₃H₆O | 5.1 | Low |

| Dichloromethane | CH₂Cl₂ | 3.1 | Very Low |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Insoluble |

| Hexane | C₆H₁₄ | 0.1 | Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This protocol is adapted from the OECD Test Guideline 105 for Water Solubility.[2][3][4][5]

Materials and Equipment

-

(R)-2-Amino-4-bromobutanoic acid (solid)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or LC-MS)

-

Vials with screw caps

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (R)-2-Amino-4-bromobutanoic acid to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test may be necessary to determine the optimal equilibration time, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot using a syringe filter that is compatible with the solvent.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of (R)-2-Amino-4-bromobutanoic acid in the diluted solution using a pre-calibrated analytical instrument.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (R)-2-Amino-4-bromobutanoic acid.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct involvement of (R)-2-Amino-4-bromobutanoic acid in distinct biological signaling pathways. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation. However, its structural similarity to natural amino acids suggests potential interactions with amino acid transporters or enzymes involved in amino acid metabolism.

Further research is required to elucidate any specific biological activity or mechanism of action. The primary utility of (R)-2-Amino-4-bromobutanoic acid at present is as a synthetic intermediate in the development of more complex molecules with potential biological activities. The diagram below illustrates the general role of amino acids in metabolic pathways.

Figure 2: Potential biological interactions and applications of (R)-2-Amino-4-bromobutanoic acid.

Conclusion

References

stability of (R)-2-Amino-4-bromobutanoic acid under various conditions

An In-depth Technical Guide to the Stability of (R)-2-Amino-4-bromobutanoic Acid

Disclaimer: This document provides a technical guide on the potential stability of (R)-2-Amino-4-bromobutanoic acid based on fundamental chemical principles and established methodologies for analogous compounds. As of the writing of this guide, specific, publicly available stability studies on (R)-2-Amino-4-bromobutanoic acid are scarce. Therefore, the following information should be regarded as a scientifically informed framework for stability assessment rather than a summary of existing experimental data.

Introduction

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry, particularly in the synthesis of modified peptides and other biologically active molecules. Its utility is derived from the presence of three distinct functional groups: a carboxylic acid, a primary amine, and a bromoalkane side chain. The inherent reactivity of these groups, especially the carbon-bromine bond, necessitates a thorough understanding of the compound's stability under various conditions encountered during storage, formulation, and experimental use. This guide outlines the predicted stability profile of (R)-2-Amino-4-bromobutanoic acid and provides a framework for its systematic evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-4-bromobutanoic acid is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrNO₂ | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Typically reported with decomposition (e.g., 214-216 °C) | [3] |

| pKa (Predicted) | ~2.13 (carboxyl), ~9-10 (amino) | [3] |

| Solubility | Soluble in water. Information on solubility in various organic solvents is available from commercial suppliers. | [2] |

Note: The compound is often supplied as a hydrobromide salt, which will affect its overall properties.

Predicted Stability Profile and Potential Degradation Pathways

The stability of (R)-2-Amino-4-bromobutanoic acid is predicted to be influenced by pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are the C-Br bond and the amino acid moiety.

Influence of pH

The C-Br bond in the side chain is susceptible to nucleophilic substitution (hydrolysis) and elimination reactions, with the rate and mechanism being pH-dependent.

-

Acidic Conditions: Under acidic conditions, the amino group is protonated, which may slightly decrease the rate of intramolecular reactions. However, hydrolysis of the C-Br bond to form (R)-2-amino-4-hydroxybutanoic acid can still occur, likely via an SN2 mechanism.

-

Neutral Conditions: At neutral pH, the compound exists as a zwitterion. Hydrolysis of the C-Br bond is expected.

-

Basic Conditions: In alkaline solutions, the hydroxide ion is a strong nucleophile, which will accelerate the hydrolysis of the C-Br bond. Furthermore, elimination (dehydrobromination) to form (R)-2-amino-but-3-enoic acid is a competing and likely significant degradation pathway. The unprotonated amino group in basic conditions could also participate in intramolecular cyclization to form a proline analogue.

Thermal Stability

Amino acids can undergo thermal degradation through deamination and decarboxylation.[4] The presence of the bromoalkane side chain may influence the degradation pathway. Given that the melting point is reported with decomposition, significant degradation is expected at elevated temperatures.[3]

-

Decomposition Products: Potential thermal degradation products include ammonia, carbon dioxide, water, and hydrobromic acid, along with a variety of organic residues resulting from intermolecular reactions.[1][3]

Photostability

Organobromine compounds are known to be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light.[5] This can lead to the formation of a radical intermediate, which can then undergo various reactions.

-

Photodegradation Pathway: The primary photodegradation pathway is likely reductive debromination to form (R)-2-aminobutanoic acid.

Oxidative Stability

The amino group is susceptible to oxidation, which can lead to the formation of an α-keto acid and ammonia.[6][7] The bromide ion itself is not readily oxidized under standard conditions, but strong oxidizing agents could potentially affect the molecule.

-

Oxidative Degradation Products: The primary oxidative degradation product is expected to be 2-oxo-4-bromobutanoic acid.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Predicted degradation pathways for (R)-2-Amino-4-bromobutanoic acid.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to minimize degradation:

-

Solid Form: Store in a cool, dry, dark place. Use of an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to protect against potential oxidation and hydrolysis from atmospheric moisture.

-

Solutions: Aqueous solutions are likely to be the least stable due to hydrolysis. If aqueous solutions are necessary, they should be freshly prepared and used immediately. For short-term storage, frozen conditions (-20 °C to -80 °C) are recommended. Protic solvents should be used with caution. Aprotic solvents may offer better stability for the C-Br bond.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of (R)-2-Amino-4-bromobutanoic acid should be conducted following the principles outlined in the ICH guidelines (Q1A(R2)).[8][9] This involves forced degradation (stress testing) to identify potential degradation products and to develop a stability-indicating analytical method, followed by formal stability studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all observed peaks.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amino acid. Mass spectrometry (LC-MS) can be used for peak identification and tracking.

-

Derivatization: If sensitivity is an issue, pre-column derivatization with a chromophoric or fluorophoric agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)) can be employed.[10]

-

Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

-

Forced Degradation Studies (Stress Testing)

Stress testing is performed to identify likely degradation products and demonstrate the specificity of the analytical method.

-

Protocol:

-

Prepare solutions of (R)-2-Amino-4-bromobutanoic acid (e.g., 1 mg/mL) in various stress conditions.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat a solid sample at 105 °C for 24 hours. Prepare a solution of the stressed solid for analysis.

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

-

Analyze all stressed samples by the developed stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.

-

The following diagram illustrates the workflow for stability testing.

Caption: Workflow for the stability assessment of (R)-2-Amino-4-bromobutanoic acid.

Illustrative Data Presentation

The quantitative data from the forced degradation studies should be summarized in a table for easy comparison. Table 2 provides a template with hypothetical data.

Table 2: Illustrative Forced Degradation Data for (R)-2-Amino-4-bromobutanoic Acid

| Stress Condition | Assay of Parent (%) | Major Degradation Product(s) (% Area) | Total Impurities (%) | Mass Balance (%) |

| Control | 100.0 | Not Detected | < 0.1 | 100.0 |

| 0.1 M HCl, 60 °C, 24h | 92.5 | RRT 0.8 (5.8%) | 7.5 | 98.3 |

| 0.1 M NaOH, RT, 4h | 65.2 | RRT 0.7 (21.3%), RRT 1.2 (10.1%) | 34.8 | 96.6 |

| 3% H₂O₂, RT, 24h | 88.9 | RRT 1.5 (9.2%) | 11.1 | 98.1 |

| Solid, 105 °C, 24h | 95.1 | Multiple small peaks | 4.9 | 97.4 |

| Photostability (ICH Q1B) | 96.8 | RRT 0.9 (2.5%) | 3.2 | 99.3 |

RRT = Relative Retention Time

Conclusion

References

- 1. biorxiv.org [biorxiv.org]

- 2. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 7. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for (R)-2-Amino-4-bromobutanoic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for (R)-2-Amino-4-bromobutanoic acid is summarized below. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for (R)-2-Amino-4-bromobutanoic acid in a suitable deuterated solvent are presented below. Note that the spectra for the (R) and (S) enantiomers are identical in an achiral solvent. The provided data is based on the spectrum of the corresponding (S)-enantiomer hydrobromide salt.[1]

Table 1: ¹H NMR Spectral Data for (R)-2-Amino-4-bromobutanoic acid Hydrobromide [1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -NH₃⁺ | ~8.45 | Broad Singlet |

| -CH(NH₃⁺)- | ~4.01 | Triplet (t) |

| -CH₂Br | ~3.65-3.71 | Multiplet (m) |

| -CH₂-CH₂Br | ~2.35 | Multiplet (m) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for (R)-2-Amino-4-bromobutanoic acid [2]

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Amine Salt (N-H) | Stretching | 3000-3300 | Strong |

| Carbonyl (C=O) | Stretching | 1700-1730 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 2850-2960 | Medium |

| Alkyl Bromide (C-Br) | Stretching | 500-600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (R)-2-Amino-4-bromobutanoic acid, the expected molecular weight can be calculated from its molecular formula, C₄H₈BrNO₂.[3] The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum.

Table 3: Mass Spectrometry Data for (R)-2-Amino-4-bromobutanoic acid

| Parameter | Value |

| Molecular Formula | C₄H₈BrNO₂ |

| Molecular Weight | 182.02 g/mol [3] |

| Exact Mass (Monoisotopic) | 180.97384 Da[3] |

| Expected [M+H]⁺ (⁷⁹Br) | 181.9816 |

| Expected [M+H]⁺ (⁸¹Br) | 183.9795 |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. These protocols are based on standard techniques for the analysis of amino acids.[4][5][6][7][8]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Amino-4-bromobutanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 0.3-0.5 mM.[7] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization method (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI). Calibrate the instrument using a known standard.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range. For tandem mass spectrometry (MS/MS), select the parent ion of interest and fragment it to obtain structural information.

-

Data Processing: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and identify any characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of (R)-2-Amino-4-bromobutanoic acid.

Caption: Workflow for the spectroscopic characterization of (R)-2-Amino-4-bromobutanoic acid.

Caption: Logical relationships in the spectroscopic elucidation of the compound's structure.

References

- 1. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 3. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 6. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. nmr-bio.com [nmr-bio.com]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

An In-depth Technical Guide on the Potential Biological Activities of (R)-2-Amino-4-bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a chiral, non-proteinogenic amino acid that has garnered attention not for its direct biological effects, but as a versatile synthetic intermediate in the preparation of vital biomolecules. This technical guide provides a comprehensive overview of the current understanding of (R)-2-Amino-4-bromobutanoic acid, focusing on its role as a precursor to S-adenosyl-L-methionine (SAM) and L-selenomethionine. While direct pharmacological data on (R)-2-Amino-4-bromobutanoic acid is scarce, its significance is underscored by the profound biological activities of the molecules synthesized from it. This document details the biological roles and signaling pathways of SAM and L-selenomethionine, presents quantitative data on their activities, and provides representative experimental protocols for their synthesis from related precursors.

Introduction: A Chiral Building Block of Biological Significance

(R)-2-Amino-4-bromobutanoic acid is a halogenated amino acid whose primary role in the scientific literature is that of a synthetic intermediate. Its stereochemistry is a critical determinant of its utility as a chiral building block in complex chemical syntheses. The biological activity of many compounds is dependent on their specific three-dimensional structure, and thus, the enantiomeric purity of synthetic precursors like (R)-2-Amino-4-bromobutanoic acid is of paramount importance in medicinal chemistry.

This guide will explore the indirect biological relevance of (R)-2-Amino-4-bromobutanoic acid through an in-depth analysis of two key molecules synthesized from it or its close analogs:

-

S-adenosyl-L-methionine (SAM): A ubiquitous and crucial molecule involved in numerous metabolic pathways, acting as the primary methyl group donor in all living organisms.

-

L-selenomethionine: A naturally occurring organoselenium compound with significant antioxidant and chemopreventive properties.

Currently, there is a lack of publicly available data on the direct biological activities of (R)-2-Amino-4-bromobutanoic acid, such as its interaction with enzymes or receptors. Therefore, this document focuses on the well-established and potent biological effects of its derivatives.

Synthetic Utility of 2-Amino-4-halobutanoic Acid Derivatives

The presence of a bromo group on the side chain of 2-amino-4-bromobutanoic acid makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its use in the synthesis of unnatural amino acids and other complex molecules.

Experimental Protocol: Synthesis of L-Selenomethionine from a Related Precursor

Reaction Scheme:

Figure 1. Synthesis of L-Selenomethionine.

Materials:

-

L-homoserine lactone hydrochloride

-

Sodium methylselenide

-

N,N-dimethylformamide (DMF)

-

Aqueous acetic acid solution

-

Ethanol

-

Deionized water

-

Nitrogen gas supply

-

Standard reflux and filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve 13.75 g of L-homoserine lactone hydrochloride in 40 mL of DMF with stirring.

-

In a separate flask, dissolve 15.2 g of sodium methylselenide in 20 mL of DMF.

-

Slowly add the sodium methylselenide solution to the L-homoserine lactone hydrochloride solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 6.0 with an aqueous acetic acid solution to precipitate a white solid.

-

Filter the solid and recrystallize from a mixed solvent of water and ethanol to yield pure L-selenomethionine.[2]

This protocol demonstrates the utility of a 4-substituted-2-aminobutanoic acid derivative in synthesizing a biologically active amino acid.

S-adenosyl-L-methionine (SAM): The Universal Methyl Donor

S-adenosyl-L-methionine (SAM or AdoMet) is a fundamental molecule in cellular metabolism, synthesized from L-methionine and ATP.[3][4] It is the principal donor of methyl groups in a vast number of biological reactions, a process known as transmethylation.[4][5]

Biological Roles and Mechanisms of Action

SAM is involved in three major metabolic pathways:

-

Transmethylation: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.

-

Transsulfuration: After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway converts homocysteine to cysteine, a precursor for the major cellular antioxidant, glutathione.[5]

-

Aminopropylation: SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[4]

Figure 2. The S-adenosyl-L-methionine (SAM) Cycle and Related Pathways.

Role in Signaling Pathways

SAM levels are sensed by the cell and can modulate key signaling pathways that control cell growth and metabolism.

-

mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth. SAM can influence mTORC1 activity through a sensor protein called SAMTOR. When SAM levels are high, it binds to SAMTOR, which in turn inhibits the GAP activity of GATOR1, leading to the activation of mTORC1.[2]

-

AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy. The synthesis of SAM is an ATP-consuming process. Increased SAM synthesis can lead to a decrease in the ATP/AMP ratio, which activates AMPK.

Figure 3. Simplified Diagram of SAM's Role in mTORC1 and AMPK Signaling.

Quantitative Data: Enzyme Kinetics

The activity of SAM-dependent methyltransferases is crucial for cellular function. The Michaelis-Menten constant (Km) for SAM and the catalytic rate (kcat) vary among different enzymes.

| Enzyme | Substrate | Km (SAM) (µM) | kcat (min⁻¹) | Reference |

| SET7/9 | FoxO3 peptide | 165.4 ± 20.2 | 32 ± 0.023 | [6] |

| Tk Trm10 | tRNA-G | 3-6 | (3.9 ± 0.3) x 10⁻³ | [7] |

| Tk Trm10 | tRNA-A | 3-6 | (7.8 ± 0.4) x 10⁻³ | [7] |

L-selenomethionine: An Antioxidant and Chemopreventive Agent

L-selenomethionine is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[8] It is a major source of selenium in the diet and is known for its significant biological activities, particularly in cancer prevention.[9]

Biological Roles and Mechanisms of Action

The biological effects of L-selenomethionine are multifaceted:

-

Antioxidant Activity: L-selenomethionine can be incorporated into proteins in place of methionine, forming selenoproteins. Many of these selenoproteins are enzymes, such as glutathione peroxidases, which play a critical role in protecting cells from oxidative damage.[8]

-

Cancer Chemoprevention: L-selenomethionine has been shown to inhibit the growth of various cancer cells and reduce the incidence of certain cancers in clinical trials.[9] Its anticancer mechanisms include the induction of apoptosis (programmed cell death), modulation of cell cycle progression, and enhancement of DNA repair.[9]

Role in Signaling Pathways

L-selenomethionine exerts its anticancer effects through the modulation of key signaling pathways, most notably the p53 pathway.

-

p53-Mediated Apoptosis: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. L-selenomethionine can activate p53 through a redox-dependent mechanism that does not involve DNA damage.[5] Activated p53 can then translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[1][10]

Figure 4. L-selenomethionine-Induced p53-Mediated Apoptosis Pathway.

Quantitative Data: In Vitro Efficacy

The growth inhibitory effects of L-selenomethionine have been quantified in various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common measure of efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7/S | Breast Carcinoma | 45-130 | [9] |

| DU-145 | Prostate Cancer | 45-130 | [9] |

| UACC-375 | Melanoma | 45-130 | [9] |

| HT-29 | Colorectal Cancer | 283 | [10] |

| LNCaP | Prostate Cancer | 1.0 (at 72h) | [11] |

| PC-3 | Prostate Cancer | >500 (at 72h) | [11] |

Conclusion

(R)-2-Amino-4-bromobutanoic acid stands as a testament to the principle that the biological significance of a molecule is not always defined by its direct interactions with biological systems. While it appears to be biologically inert on its own, its role as a chiral synthetic precursor to S-adenosyl-L-methionine and L-selenomethionine places it at the nexus of critical biological processes. The profound and diverse activities of SAM as a universal methyl donor and regulator of key signaling pathways, and L-selenomethionine as a potent antioxidant and chemopreventive agent, highlight the immense potential that lies in the synthetic utility of (R)-2-Amino-4-bromobutanoic acid. Future research may yet uncover direct biological activities of this compound, but for now, its importance to researchers, scientists, and drug development professionals is firmly rooted in its ability to serve as a gateway to the synthesis of these vital biomolecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. L-Selenomethionine synthesis - chemicalbook [chemicalbook.com]

- 3. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN109136311B - Method for preparing S-adenosylmethionine by enzyme method - Google Patents [patents.google.com]

- 9. Inhibitory effect of selenomethionine on the growth of three selected human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Historical Context of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Dawn of Amino Acid Synthesis

The discovery and synthesis of amino acids were pivotal moments in the history of chemistry and biology. While the first amino acid, asparagine, was isolated in 1806, the late 19th century witnessed the development of general methods for their synthesis, laying the groundwork for the eventual preparation of novel, non-proteinogenic amino acids like (R)-2-Amino-4-bromobutanoic acid.

Two seminal synthetic methodologies from this era are the Strecker synthesis (1850) and the Gabriel synthesis (1887)[1]. These methods provided the first reliable routes to α-amino acids from simple starting materials, revolutionizing the study of proteins and peptides. Although the specific discovery of (R)-2-Amino-4-bromobutanoic acid is not clearly documented, its synthesis would have been conceptually accessible following the establishment of these foundational reactions.

Plausible Historical Synthetic Pathways

Given the chemical knowledge of the late 19th and early 20th centuries, the synthesis of 2-amino-4-bromobutanoic acid would likely have been approached through modifications of existing methods for α-amino acid synthesis. The introduction of a bromine atom at the γ-position would have presented a unique synthetic challenge. Below are logical, albeit speculative, historical pathways to the racemic compound, from which the (R)-enantiomer could have been resolved.

Pathway A: Hell-Volhard-Zelinsky Reaction followed by Amination

A probable early route would involve the bromination of a suitable carboxylic acid precursor, followed by amination.

This pathway leverages the well-established Hell-Volhard-Zelinsky (HVZ) reaction for the α-bromination of carboxylic acids. The subsequent amination would produce the racemic amino acid, which could then be resolved into its individual enantiomers using techniques known at the time, such as fractional crystallization with a chiral resolving agent.

Pathway B: Strecker Synthesis from a Brominated Aldehyde

The Strecker synthesis, a one-pot reaction, could also have been adapted.

This approach would involve the synthesis of 3-bromopropanal, which, when subjected to the conditions of the Strecker synthesis, would yield the corresponding α-aminonitrile. Subsequent hydrolysis would provide the racemic amino acid.

Modern Synthetic Protocols

Current methods for the synthesis of 2-amino-4-bromobutanoic acid and its enantiomers are significantly more refined and stereoselective. The (S)-enantiomer is often prepared from readily available chiral starting materials like L-methionine or L-homoserine[2]. The synthesis of the (R)-enantiomer typically involves either a stereospecific synthesis from a D-amino acid precursor or the resolution of the racemic mixture.

Synthesis of Racemic 2-Amino-4-bromobutanoic Acid Hydrobromide from Homoserine

A common laboratory-scale synthesis involves the treatment of homoserine with a hydrogen bromide solution.

Experimental Protocol:

-

To a sealed tube, add 1.19 g (10 mmol) of DL-homoserine.

-

Add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess acid, yielding the crude product.

-

The crude product can be further purified by chromatography.

Chiral Resolution of Racemic 2-Amino-4-bromobutanoic Acid

Historically, and even in some modern applications, the separation of enantiomers is achieved through chiral resolution.

Conceptual Workflow:

This process relies on the formation of diastereomeric salts with a chiral acid or base. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from its salt.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-amino-4-bromobutanoic acid and its hydrobromide salt.

Table 1: Physicochemical Properties

| Property | (R)-2-Amino-4-bromobutanoic acid | (R)-2-Amino-4-bromobutanoic acid HBr |

| Molecular Formula | C₄H₈BrNO₂ | C₄H₉Br₂NO₂ |

| Molecular Weight | 182.02 g/mol [3] | 262.93 g/mol [4] |

| CAS Number | 205524-62-5 | 177472-34-3[4] |

| Appearance | White crystalline powder (expected) | White crystalline powder |

Table 2: Spectroscopic Data (Predicted/Typical)

| Data Type | (R)-2-Amino-4-bromobutanoic acid |

| ¹H NMR | Peaks corresponding to protons on the α, β, and γ carbons. |

| ¹³C NMR | Peaks corresponding to the four carbon atoms. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Biological Context and Signaling Pathways

There is a significant lack of information in the searched literature regarding the specific biological activity of (R)-2-Amino-4-bromobutanoic acid and any associated signaling pathways. Its enantiomer, (S)-2-amino-4-bromobutanoic acid, is primarily recognized as a synthetic intermediate for S-adenosyl-L-methionine (SAM), a ubiquitous methyl group donor in numerous biological pathways, including DNA methylation and neurotransmitter synthesis[2]. It is plausible that early investigations into bromoalkyl amino acids were aimed at understanding their potential as enzyme inhibitors or antimetabolites, but specific studies on the (R)-enantiomer are not prominently documented.

Conclusion

The historical discovery of (R)-2-Amino-4-bromobutanoic acid is not clearly delineated in the accessible scientific record. However, its synthesis can be understood within the broader context of the development of amino acid chemistry in the 19th and early 20th centuries. While the original discoverers and their specific methodologies remain unknown, plausible historical synthetic routes can be inferred from the foundational work of chemists like Strecker and Gabriel. Modern synthetic protocols provide efficient means of producing this chiral molecule, which continues to be a valuable tool for synthetic chemists. Further research into archival chemical literature may one day uncover the precise origins of this intriguing non-proteinogenic amino acid.

References

- 1. 2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 4674578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How nature deals with stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating (R)-2-Amino-4-bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-bromobutanoic acid is a non-canonical amino acid of significant interest in peptide and molecule synthesis. Its key feature is the bromoalkyl side chain, which serves as a versatile chemical handle for post-synthetic modifications. This functionality allows for the creation of structurally diverse and complex molecules, including cyclic and constrained peptides, peptidomimetics, and conjugates. The bromine atom can be substituted by various nucleophiles or used in cross-coupling reactions, enabling applications such as peptide cyclization, stapling, and the attachment of labels or other functional moieties.[1]

These application notes provide detailed protocols for the incorporation of Nα-Fmoc protected (R)-2-Amino-4-bromobutanoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

-

Peptide Cyclization: The bromoalkyl side chain can react intramolecularly with a nucleophilic side chain (e.g., Cys, Lys, Orn) or the N-terminus to form cyclic peptides with enhanced conformational stability and biological activity.

-

Peptide Stapling: Used in conjunction with another reactive amino acid to form a covalent bridge, thereby constraining the peptide into a specific secondary structure, such as an α-helix.

-

Site-Specific Labeling: The bromine can be substituted with fluorescent dyes, biotin, or other reporter molecules for use in biological assays.

-

Drug Conjugation: Serves as an attachment point for linking peptides to small molecules, toxins, or other therapeutic agents.

Protecting Group Strategy

For seamless integration into standard automated peptide synthesis workflows, the use of an Nα-Fmoc protecting group is recommended.[2] The Fmoc group is base-labile (removed by piperidine), providing orthogonality with the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in Fmoc-based SPPS.[3] The 4-bromobutyl side chain itself does not typically require a protecting group, but its reactivity must be considered during synthesis.

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Amino-4-bromobutanoic acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-(R)-2-Amino-4-bromobutanoic acid

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Resin: Pre-swelled Rink Amide resin with the N-terminal Fmoc group removed.

Procedure:

-

Resin Preparation: Ensure the resin from the previous cycle has been thoroughly washed with DMF (3 x 5 mL/g resin) and the N-terminal Fmoc group has been removed by treatment with 20% piperidine in DMF.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-(R)-2-Amino-4-bromobutanoic acid (4.0 eq. relative to resin loading) and HBTU/HATU (3.9 eq.) in DMF.

-

Add DIPEA (8.0 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the vessel containing the deprotected resin.

-

Agitate the mixture at room temperature for 45-90 minutes.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove excess reagents and byproducts.

-

Wash with DCM (2 x 5 mL/g resin) and then again with DMF (1 x 5 mL/g resin).

-

-

Fmoc Deprotection (for the next cycle):

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the deprotection step one more time.

-

Wash the resin with DMF (5 x 5 mL/g resin) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.

-

Diagram: SPPS Workflow for Incorporation

Caption: Standard SPPS cycle for incorporating Fmoc-(R)-2-Amino-4-bromobutanoic acid.

Potential Side Reactions and Mitigation

The primary concern when using (R)-2-Amino-4-bromobutanoic acid is the reactivity of the bromoalkyl side chain.

-

Intra/Intermolecular Alkylation: The bromide is a good leaving group and can be displaced by nucleophiles present during synthesis, such as the deprotected N-terminus of another peptide chain or side chains like Cysteine or Histidine.

-

Mitigation: Use of sterically hindered bases like DIPEA instead of less hindered ones can minimize side reactions. Ensure short coupling and deprotection times where possible.

-

-

Reaction with Piperidine: During the Fmoc deprotection step, the secondary amine piperidine can act as a nucleophile, potentially displacing the bromine to form a piperidinyl-alanine derivative.

-